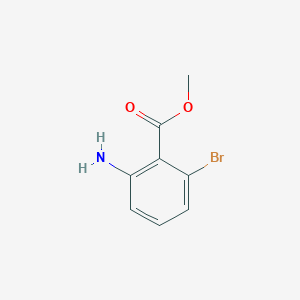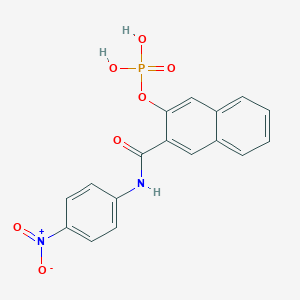
Naphthol AS-AN phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthol AS-AN phosphate is a commonly used substrate for alkaline phosphatase. It has been widely used in scientific research for many years due to its high sensitivity and specificity.
Mechanism Of Action
The mechanism of action of Naphthol AS-AN phosphate involves the hydrolysis of the phosphate group by alkaline phosphatase. The hydrolysis results in the formation of naphthol, which can be detected by spectrophotometry. The amount of naphthol formed is directly proportional to the amount of alkaline phosphatase activity present in the sample.
Biochemical And Physiological Effects
Naphthol AS-AN phosphate does not have any direct biochemical or physiological effects. It is used solely as a substrate for alkaline phosphatase detection.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Naphthol AS-AN phosphate is its high sensitivity and specificity. It allows for the detection of alkaline phosphatase activity in very low concentrations. Additionally, it is relatively easy to use and can be adapted to various experimental setups.
However, there are some limitations to the use of Naphthol AS-AN phosphate. Firstly, it is not suitable for the detection of acid phosphatase activity. Secondly, it is not stable in aqueous solutions and needs to be stored in organic solvents. Finally, it is not suitable for long-term storage and needs to be prepared fresh before each experiment.
Future Directions
There are several future directions for the use of Naphthol AS-AN phosphate. One potential area of research is the development of new substrates for alkaline phosphatase that are more stable in aqueous solutions. Additionally, there is a need for the development of substrates that can detect both alkaline and acid phosphatase activity. Finally, there is a need for the development of more sensitive and specific substrates that can detect alkaline phosphatase activity in very low concentrations.
Conclusion:
In conclusion, Naphthol AS-AN phosphate is a widely used substrate for alkaline phosphatase detection in scientific research. It is synthesized by the reaction of naphthol AS with phosphoric acid and is used to detect alkaline phosphatase activity in various biological samples. Its high sensitivity and specificity make it a valuable tool for scientific research, although there are some limitations to its use. Further research is needed to develop new substrates for alkaline phosphatase detection that are more stable and sensitive.
Synthesis Methods
Naphthol AS-AN phosphate is synthesized by the reaction of naphthol AS with phosphoric acid. The reaction results in the formation of a water-insoluble product that is then washed and dried. The final product is a white or light yellow powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Scientific Research Applications
Naphthol AS-AN phosphate is widely used in scientific research as a substrate for alkaline phosphatase. Alkaline phosphatase is an enzyme that is commonly used as a marker for various biological processes, such as cell differentiation and bone mineralization. The use of Naphthol AS-AN phosphate allows for the detection of alkaline phosphatase activity in various biological samples, such as tissues, cells, and serum.
properties
CAS RN |
18228-15-4 |
|---|---|
Product Name |
Naphthol AS-AN phosphate |
Molecular Formula |
C17H13N2O7P |
Molecular Weight |
388.27 g/mol |
IUPAC Name |
[3-[(4-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H13N2O7P/c20-17(18-13-5-7-14(8-6-13)19(21)22)15-9-11-3-1-2-4-12(11)10-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25) |
InChI Key |
XYMLQIDGULRARJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



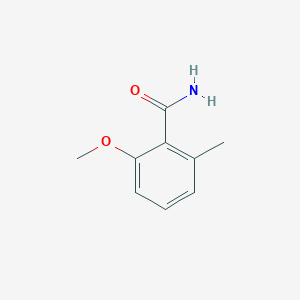
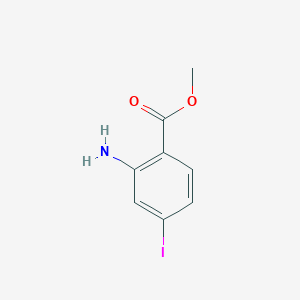

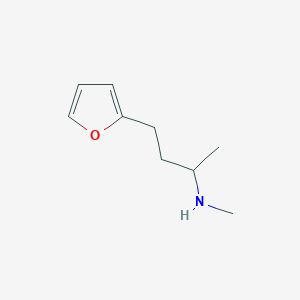

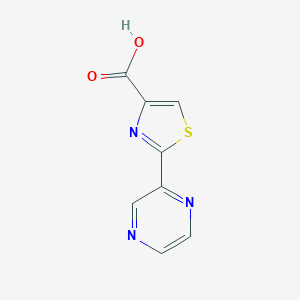
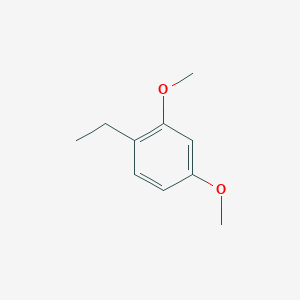
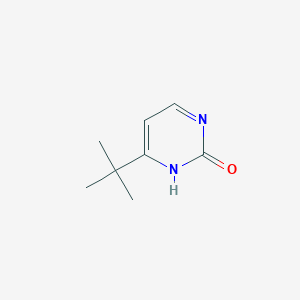
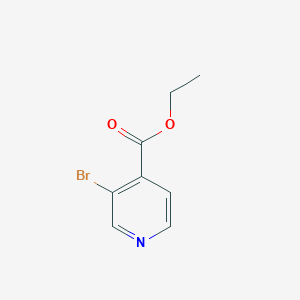


![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)
